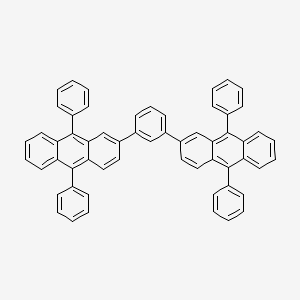
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene is a complex organic compound with the molecular formula C58H38 and a molecular weight of 734.92 g/mol . This compound is known for its unique structural properties, which include two diphenylanthracene groups attached to a central benzene ring. It is often used in advanced materials science and photonic applications due to its ability to exhibit strong fluorescence and photon upconversion properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene typically involves the coupling of 9,10-diphenylanthracene with a benzene derivative under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 9,10-diphenylanthracene-2-boronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed coupling reactions on a larger scale. The reaction conditions would be optimized for higher yields and purity, including the use of advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, reduced anthracene derivatives from reduction, and various substituted benzene derivatives from electrophilic substitution .
科学的研究の応用
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Medicine: Investigated for use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
作用機序
The mechanism of action of 1,3-Bis(9,10-diphenylanthracene-2-yl) benzene primarily involves its ability to absorb and emit light. The compound can undergo triplet-triplet annihilation photon upconversion, where two low-energy photons are absorbed, and one high-energy photon is emitted. This process is facilitated by the unique molecular structure, which allows for efficient energy transfer and emission .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: A simpler derivative with similar photophysical properties.
1,3-Diphenylisobenzofuran: Another compound used in photonic applications.
Rubrene: Known for its use in OLEDs and similar photonic devices.
Uniqueness
1,3-Bis(9,10-diphenylanthracene-2-yl) benzene is unique due to its dual anthracene groups, which enhance its photophysical properties, making it more efficient in applications like photon upconversion and fluorescence compared to simpler derivatives .
特性
分子式 |
C58H38 |
|---|---|
分子量 |
734.9 g/mol |
IUPAC名 |
2-[3-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-18-39(19-6-1)55-47-28-13-15-30-49(47)57(41-22-9-3-10-23-41)53-37-45(32-34-51(53)55)43-26-17-27-44(36-43)46-33-35-52-54(38-46)58(42-24-11-4-12-25-42)50-31-16-14-29-48(50)56(52)40-20-7-2-8-21-40/h1-38H |
InChIキー |
LWZGUSPCQZLALY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC(=CC=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


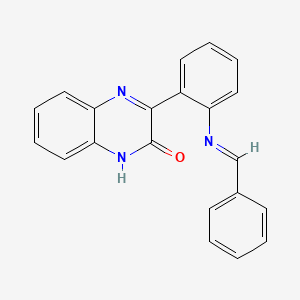
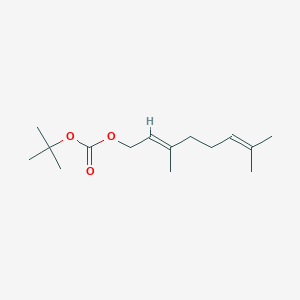
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
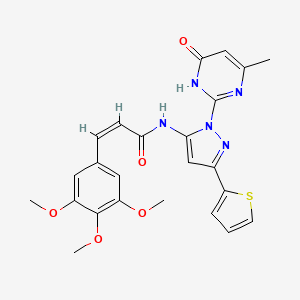
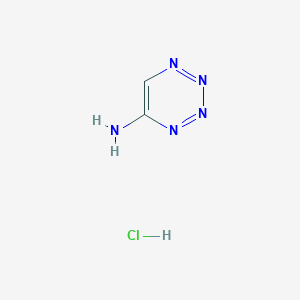
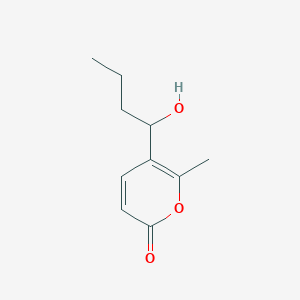
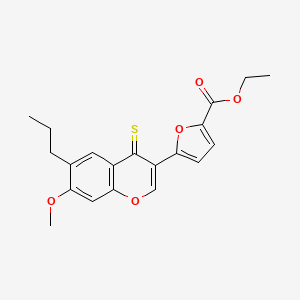
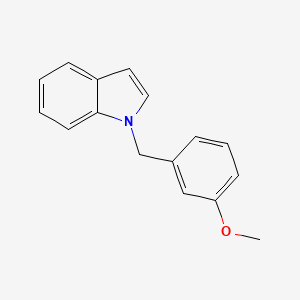
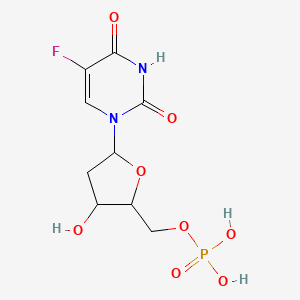
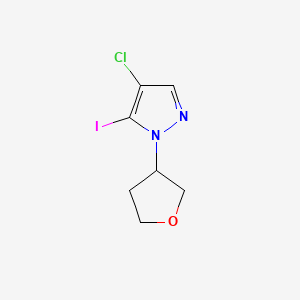


![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)

